molecular formula C8H10ClNO2S B1376761 N-[2-(chloromethyl)phenyl]methanesulfonamide CAS No. 243844-34-0

N-[2-(chloromethyl)phenyl]methanesulfonamide

Cat. No.: B1376761
CAS No.: 243844-34-0
M. Wt: 219.69 g/mol
InChI Key: BYAQOVLKPPTEAV-UHFFFAOYSA-N
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Description

N-[2-(chloromethyl)phenyl]methanesulfonamide (CAS: 243844-34-0) is an organosulfur compound with the molecular formula C₈H₁₀ClNO₂S and a molecular weight of 219.68 g/mol . Structurally, it consists of a phenyl ring substituted with a chloromethyl (–CH₂Cl) group at the ortho position and a methanesulfonamide (–SO₂NHCH₃) group.

Its primary utility lies in organic synthesis, particularly in cycloaddition reactions. For instance, it has been employed in a [4 + 2] cycloaddition with 3-vinylindoles to yield tetrahydroquinoline derivatives in 71% yield and high diastereomeric ratios (>20:1), demonstrating its compatibility in complex transformations .

Properties

IUPAC Name

N-[2-(chloromethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-13(11,12)10-8-5-3-2-4-7(8)6-9/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAQOVLKPPTEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(chloromethyl)phenyl]methanesulfonamide typically involves the reaction of 2-(chloromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-[2-(chloromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

Organic Synthesis

N-[2-(chloromethyl)phenyl]methanesulfonamide serves as an important intermediate in the synthesis of various organic compounds. It facilitates the development of phenylmethanesulfonamide derivatives, which are utilized in pharmaceutical and agrochemical research. The compound can undergo nucleophilic substitution reactions, leading to the formation of diverse derivatives that enhance its utility in synthetic chemistry.

Research has indicated that this compound possesses notable biological activities:

  • Antimicrobial Activity: The compound has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic processes related to cell wall synthesis.
  • Anticancer Activity: In vitro studies revealed significant cytotoxicity against various cancer cell lines, such as M21 melanoma cells. The compound exhibits an IC50 value of less than 100 nM, indicating potent antiproliferative effects. Mechanistically, it disrupts microtubule dynamics, leading to G2/M phase arrest in the cell cycle .

Table 1: Anticancer Activity Summary

Cell LineIC50 (nM)Mechanism of Action
M21 (melanoma)<100Microtubule disruption, G2/M phase arrest
MDA-MB-231 (breast)<200Cytoskeletal integrity disruption

Therapeutic Potential

Ongoing research is exploring the therapeutic applications of this compound as a precursor for drug development. Its ability to interact with specific molecular targets makes it a candidate for developing inhibitors for various enzymes, including CYP17 enzymes involved in steroidogenesis .

Case Studies

Several studies have highlighted the compound's potential:

  • A study demonstrated its antimicrobial properties against resistant bacterial strains, suggesting its utility in developing new antibiotics.
  • Another investigation into its anticancer properties found that modifications to the phenyl ring significantly influenced its cytotoxicity, emphasizing the importance of structure-activity relationships (SAR) in drug design.

Mechanism of Action

The mechanism of action of N-[2-(chloromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The methanesulfonamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Methanesulfonamide Derivatives

Structural and Functional Group Variations

The reactivity and applications of methanesulfonamide derivatives are highly dependent on substituent groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents/Modifications Key Reactivity/Applications References
N-[2-(chloromethyl)phenyl]methanesulfonamide Ortho-chloromethyl group [4 + 2] cycloaddition; industrial synthesis
Nimesulide p-Nitro, phenoxy groups Selective COX-2 inhibitor; anti-inflammatory drug
N-[4-(2-chloroethoxy)phenyl]methanesulfonamide (Doretilide) 4-(2-chloroethoxy) group Antiarrhythmic agent; potassium channel blocker
N-[4-(bromomethyl)-2-chlorophenyl]methanesulfonamide Bromomethyl and chloro substituents Enhanced nucleophilic substitution potential
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Nitro and acetyl groups Intermediate for heterocyclic synthesis
N-[2-(chloromethyl)phenyl]-1-phenylmethanesulfonamide Additional phenyl group on sulfonamide Increased steric hindrance in reactions

Research Findings and Data

Cycloaddition Performance

The target compound’s participation in [4 + 2] cycloadditions (71% yield, >20:1 dr) outperforms bulkier analogs, such as those with tert-butyloxycarbonyl (–Boc) groups, which fail to cyclize due to steric hindrance .

Solubility and Stability

Methanesulfonamides with polar substituents (e.g., hydroxyethyl in CAS: 187831-22-7) exhibit higher aqueous solubility compared to the hydrophobic chloromethyl derivative . This impacts their suitability in biological vs. industrial contexts.

Biological Activity

N-[2-(chloromethyl)phenyl]methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound belongs to a class of sulfonamide compounds characterized by the presence of a chloromethyl group attached to a phenyl ring. The molecular structure can be represented as follows:

  • Molecular Formula : C₉H₁₁ClN₁O₂S
  • Molecular Weight : 232.71 g/mol

The presence of the chloromethyl group enhances lipophilicity, which is crucial for biological activity as it facilitates membrane permeability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-substituted phenylmethanesulfonamides, including this compound. The biological activity varies significantly based on the substituents on the phenyl ring.

Key Findings:

  • Antimicrobial Testing : The compound demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). However, its efficacy against Gram-negative bacteria was comparatively lower .
  • Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes related to cell wall synthesis .

Anticancer Activity

The antiproliferative effects of this compound have been investigated in various cancer cell lines.

Research Insights:

  • Cell Line Studies : In vitro studies indicated that this compound exhibits significant cytotoxicity against several cancer cell lines, including M21 melanoma cells, with IC50 values in the nanomolar range .
  • Cell Cycle Disruption : Treatment with the compound resulted in cell cycle arrest at the G2/M phase, indicating its potential mechanism of action involves interference with microtubule dynamics similar to other known chemotherapeutic agents like combretastatin A-4 .

Table 1: Anticancer Activity Summary

Cell LineIC50 (nM)Mechanism of Action
M21 (melanoma)<100Microtubule disruption, G2/M phase arrest
MDA-MB-231 (breast)<200Cytoskeletal integrity disruption

Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) analyses have been employed to understand how structural modifications impact biological activity.

Key Observations:

  • Substituent Positioning : The position of substituents on the phenyl ring significantly influences both antimicrobial and anticancer activities. For instance, para-substituted derivatives often exhibit enhanced potency due to better interaction with biological targets .
  • Lipophilicity : Increased lipophilicity correlates with improved membrane permeability and bioavailability, factors critical for both antimicrobial and anticancer efficacy.

Case Studies

Several case studies illustrate the practical implications of these findings:

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of N-substituted phenylmethanesulfonamides and tested them against E. coli and C. albicans. The results indicated that compounds with halogenated substituents exhibited superior activity due to enhanced lipophilicity and membrane penetration capabilities .
  • Cancer Cell Line Evaluation :
    • A comparative study evaluated the cytotoxic effects of this compound alongside other sulfonamide derivatives on various tumor cell lines. The findings confirmed that this compound effectively inhibited cell proliferation through microtubule destabilization mechanisms .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[2-(chloromethyl)phenyl]methanesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Nucleophilic Substitution : Reacting N,N-dichlorobenzene sulfonamide with trichloroethylene to form reactive intermediates .

  • Amine Hydrochloride Route : Reacting 3-(chloromethyl)aniline hydrochloride with triethylamine and methanesulfonyl chloride in tetrahydrofuran .

  • Solid-Phase Synthesis : Using chlorosulfonate polystyrene resin (PS-TsCl) with nucleophiles like 2-aminobenzaldehyde, followed by triphosgene-mediated chlorination .

  • Optimization : Fluorimetric monitoring of resin-bound intermediates ensures reaction completion (e.g., fluorescence spectra tracking structural changes) .

    Synthesis Method Key Reagents/Conditions Reference
    Nucleophilic SubstitutionN,N-dichlorobenzene sulfonamide, trichloroethylene
    Amine Hydrochloride Route3-(chloromethyl)aniline HCl, methanesulfonyl chloride
    Solid-Phase SynthesisPS-TsCl resin, triphosgene

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :

  • Storage : Keep under inert gas (e.g., nitrogen) and protect from moisture or sunlight to prevent decomposition .
  • Safety Protocols : Use PPE (gloves, goggles), avoid inhalation/contact, and work in a fume hood. Immediate medical consultation is required upon exposure .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirms sulfonamide functional groups (S=O stretches at ~1350–1150 cm⁻¹) .
  • NMR (¹H/¹³C) : Identifies aromatic protons (δ 6.5–8.0 ppm) and chloromethyl groups (δ ~4.5 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (219.69 g/mol) via ESI or EI-MS .
  • Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N/S ratios .

Advanced Research Questions

Q. How do structural isomers (e.g., 2- vs. 3-chloromethyl derivatives) impact experimental data interpretation?

  • Methodological Answer :

  • Isomer Identification : Use X-ray crystallography (e.g., X-ray powder diffraction) to resolve positional isomerism .
  • Data Discrepancies : Note differing CAS numbers (243844-34-0 vs. 362529-31-5) and physical properties (melting points, solubility) between isomers .
  • Case Study : The 3-chloromethyl isomer exhibits distinct subcellular localization patterns compared to the 2-chloromethyl derivative, affecting reactivity in organometallic reactions .

Q. How can crystallographic data resolve contradictions in reported molecular interactions?

  • Methodological Answer :

  • Hydrogen Bonding Analysis : X-ray studies reveal intermolecular interactions (e.g., C–H⋯O bonds) that stabilize crystal packing and influence reactivity .
  • Example : Centrosymmetric head-to-tail interactions in N-(4-chloro-2-nitrophenyl) derivatives explain their stability in solid-state reactions .

Q. What biocatalytic approaches utilize this compound for chiral intermediate synthesis?

  • Methodological Answer :

  • Microbial Reduction : N-(4-(1-oxo-2-chloroacetylethyl)phenyl)methanesulfonamide is selectively reduced by microbes to produce enantiopure intermediates for β-blocker synthesis .
  • Optimization : Adjust microbial culture conditions (pH, temperature) to enhance enantiomeric excess (ee) .

Q. How can researchers design experiments to probe reaction mechanisms involving sulfonamide derivatives?

  • Methodological Answer :

  • Mechanistic Probes :
  • Use deuterated solvents (e.g., D₂O) in NMR to track proton exchange in sulfonamide reactions.
  • Employ kinetic isotope effects (KIE) to identify rate-determining steps .
  • Case Study : Reaction with organometallic species forms 1,1-dithiolium salts, monitored via time-resolved IR spectroscopy .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points or solubility profiles for this compound?

  • Methodological Answer :

  • Isomeric Purity : Contamination with 3-chloromethyl isomer (melting point 82–85°C) vs. 2-chloromethyl isomer (data not reported) may skew results .
  • Crystallization Conditions : Slow evaporation vs. rapid cooling produces polymorphs with varying thermal properties .

Tables for Key Properties

Property Value Technique Reference
Molecular Weight219.69 g/molMass Spectrometry
Melting Point (2-isomer)82–85°CDifferential Scanning Calorimetry
Subcellular LocalizationMembrane-bound compartmentsFluorescence Microscopy
Key IR AbsorbanceS=O stretches at 1350–1150 cm⁻¹FT-IR Spectroscopy

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(chloromethyl)phenyl]methanesulfonamide
Reactant of Route 2
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N-[2-(chloromethyl)phenyl]methanesulfonamide

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